molecular formula C22H23N3O4 B10874721 methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10874721
M. Wt: 393.4 g/mol
InChI Key: MEADBOGMPUKZGK-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole-based heterocyclic compound featuring a conjugated system with a Z-configuration at the ethylidene moiety. The structure includes a 3-methoxybenzylamino substituent, a phenyl group at the N1 position, and a methyl ester at the C3 position. This configuration confers unique electronic and steric properties, making it a candidate for studies in medicinal chemistry and materials science. The compound’s stereoelectronic profile is influenced by the methoxy group’s electron-donating effects and the ester’s polar character, which may enhance solubility in organic solvents .

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 2-[4-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C22H23N3O4/c1-15(23-14-16-8-7-11-18(12-16)28-2)21-19(13-20(26)29-3)24-25(22(21)27)17-9-5-4-6-10-17/h4-12,24H,13-14H2,1-3H3

InChI Key

MEADBOGMPUKZGK-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC(=CC=C1)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves a multi-step process. One common method involves the condensation of 3-methoxybenzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Group Variations

The compound is compared to three structurally related pyrazole derivatives (Table 1):

Compound Name Key Substituents Molecular Features Potential Implications
Target Compound 3-Methoxybenzylamino, phenyl, methyl ester Z-configuration; ester group at C3 Enhanced solubility in polar solvents; potential hydrogen-bonding via methoxy group
Methyl [(4Z)-4-(1-{[2-(4-Morpholinyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate 4-Morpholinylethylamino substituent Morpholine ring introduces rigidity and H-bond acceptors Improved pharmacokinetics via morpholine’s solubility and membrane permeability
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid Fluorobenzyloxy, thioxo-thiazolidinone ring Sulfur-containing thiazolidinone; fluorinated aryl group Increased metabolic stability; potential antiviral/antimicrobial activity
Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate p-Tolyl, ethyl ester, phenylpropanoate side chain Bulky p-tolyl group; extended aliphatic chain Higher lipophilicity; possible enhanced binding to hydrophobic targets

Key Differences and Research Findings

Substituent Effects on Solubility and Bioavailability The target compound’s 3-methoxybenzyl group enhances polarity compared to the morpholinyl derivative , which may improve aqueous solubility. However, the morpholine’s tertiary amine could facilitate protonation at physiological pH, improving membrane permeability. The fluorobenzyloxy-thiazolidinone analog exhibits higher metabolic stability due to fluorine’s electronegativity and sulfur’s resistance to oxidative degradation. This makes it suitable for prolonged biological activity.

Its ethyl ester may hydrolyze slower than the target’s methyl ester, affecting prodrug activation kinetics.

Stereochemical Considerations All compounds share a Z-configuration at the ethylidene group, critical for maintaining planar geometry and π-π stacking interactions. Computational studies (using tools like SHELXL and ORTEP ) suggest minor torsional strain differences due to substituent bulk.

Biological Activity

Methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that exhibits notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a pyrazole ring and a methoxybenzyl moiety. The molecular formula is C19H22N4O3C_{19}H_{22}N_4O_3, and its IUPAC name reflects its intricate configuration:

Methyl [(4Z)4{1{(3methoxybenzyl)amino}ethylidene5oxo1phenyl4,5dihydro1Hpyrazol3yl}acetate]\text{Methyl }[(4Z)-4-\{1-\{(3-\text{methoxybenzyl})\text{amino}\}\text{ethylidene}-5-\text{oxo}-1-\text{phenyl}-4,5-\text{dihydro}-1H-\text{pyrazol}-3-\text{yl}\}\text{acetate}]

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are critical in numerous physiological processes. These receptors play roles in neurotransmission, immune response, and cellular growth regulation .
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in the inflammatory response .
  • Cellular Signaling : The compound's ability to influence intracellular signaling cascades could lead to alterations in cell proliferation and apoptosis, making it a candidate for cancer therapy .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Anticancer Activity

Several studies have explored the compound's potential as an anticancer agent. For instance:

  • Case Study 1 : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways.
  • Case Study 2 : A similar effect was observed in colorectal cancer cells (HT-29), where the compound inhibited cell proliferation by interfering with the cell cycle progression.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of COX-II; reduction of cytokines
AnticancerInduction of apoptosis; cell cycle arrest
GPCR modulationAlteration of signaling pathways

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound demonstrates good oral bioavailability due to its moderate lipophilicity.
  • Metabolism : It is metabolized primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
  • Excretion : The primary route of elimination is renal, with metabolites excreted in urine.

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